Aß-IN-10
Overview
Description
Aß-IN-10 is a compound that has garnered significant interest in the field of Alzheimer’s disease research. It is known for its potential to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound’s ability to interfere with amyloid-beta aggregation makes it a promising candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aß-IN-10 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
Aß-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Aß-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of amyloid-beta aggregation.
Biology: The compound is employed in biological assays to investigate its effects on amyloid-beta peptides.
Medicine: this compound is being explored as a potential therapeutic agent for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Aß-IN-10 involves its interaction with amyloid-beta peptides. The compound binds to specific sites on the amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. This inhibition of aggregation is believed to reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease. The molecular targets of this compound include the amyloid-beta peptides themselves, and the pathways involved in its mechanism of action are related to the inhibition of amyloid-beta aggregation.
Comparison with Similar Compounds
Aß-IN-10 can be compared with other amyloid-beta aggregation inhibitors, such as:
Aducanumab: A monoclonal antibody that targets amyloid-beta plaques.
Lecanemab: Another monoclonal antibody with a similar mechanism of action.
Donanemab: A monoclonal antibody that targets a specific form of amyloid-beta.
Uniqueness of this compound
What sets this compound apart from these compounds is its small-molecule nature, which allows for easier synthesis and modification. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.
Properties
CAS No. |
2205015-77-4 |
---|---|
Molecular Formula |
C29H38N2O |
Molecular Weight |
430.64 |
IUPAC Name |
1-((3-(tert-Butyl)benzyl)amino)-3-((3,3-diphenylpropyl)amino)propan-2-ol |
InChI |
InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3 |
InChI Key |
QEVPSMYJQDNACG-UHFFFAOYSA-N |
SMILES |
OC(CNCCC(C1=CC=CC=C1)C2=CC=CC=C2)CNCC3=CC=CC(C(C)(C)C)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aß-IN-10; AßIN10; Aß IN 10; AßIN-10; Aß IN-10; AßIN 10; Aß-IN10; Aß-IN 10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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